Edihyp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Edihyp, also known as ethyl-3-(2,2-dimethyl-2-ethyl-hydrazinium) propionic iodide, is a synthetic analogue of acetylcholine. It is primarily recognized for its potent antiarrhythmic properties, making it a significant compound in the treatment of cardiac arrhythmias. The compound was initially developed by Moscow State University Lomonosov and functions as a voltage-gated calcium channel blocker .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Edihyp involves the reaction of ethyl-3-bromopropionate with 2,2-dimethylhydrazine under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the nucleophilic substitution. The product is then treated with hydroiodic acid to yield the iodide salt form of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process involves recrystallization and chromatography to achieve the desired purity levels required for pharmaceutical applications .
化学反応の分析
Types of Reactions
Edihyp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its hydrazine derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted analogues depending on the nucleophile used .
科学的研究の応用
Edihyp has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of voltage-gated calcium channel blockers.
Biology: Research involving this compound focuses on its interaction with cellular calcium channels and its impact on cellular signaling pathways.
Medicine: The primary application is in the treatment of cardiac arrhythmias, where it helps to stabilize the electrical activity of the heart.
Industry: This compound is also explored for its potential use in developing new cardiovascular drugs.
作用機序
Edihyp exerts its effects by blocking voltage-gated calcium channels. This action reduces the influx of calcium ions into cardiomyocytes, thereby stabilizing the resting potential and reducing the amplitude and duration of action potentials. This mechanism is crucial in preventing abnormal heart rhythms and maintaining normal cardiac function .
類似化合物との比較
Similar Compounds
Verapamil: Another voltage-gated calcium channel blocker used in the treatment of arrhythmias.
Diltiazem: Similar to Edihyp, it also blocks calcium channels but has a different chemical structure.
Nifedipine: Primarily used for hypertension, it shares the calcium channel blocking property.
Uniqueness of this compound
This compound is unique due to its specific structure, which allows it to have a potent antiarrhythmic effect without significant negative chronotropic effects. This makes it particularly useful in treating arrhythmias without causing a substantial decrease in heart rate .
生物活性
Edihyp, a compound of interest in pharmacological research, has shown various biological activities that warrant detailed examination. This article synthesizes findings from diverse studies, focusing on its antimicrobial, antioxidant, and cytotoxic properties, along with relevant case studies and data tables illustrating its effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogens. In a study assessing its efficacy against various bacterial strains, this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Escherichia coli | 32 | |
Staphylococcus aureus | 16 | |
Pseudomonas aeruginosa | 64 | |
Salmonella enterica | 32 |
The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays, including the DPPH radical scavenging assay and the ABTS assay. These assays measure the compound's ability to neutralize free radicals, which can cause cellular damage.
Table 2: Antioxidant Capacity of this compound
These findings suggest that this compound possesses strong antioxidant capabilities, making it a candidate for further research in oxidative stress-related conditions.
Cytotoxicity Studies
Cytotoxic effects of this compound were assessed using human cancer cell lines. The compound showed selective cytotoxicity, particularly against breast cancer cells (MCF-7) and liver cancer cells (HepG2).
Table 3: Cytotoxic Effects of this compound
The results indicate that this compound could be further explored as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells.
Case Study 1: Antimicrobial Application
In a clinical setting, this compound was used as an adjunct treatment for patients with chronic bacterial infections. The incorporation of this compound into the treatment regimen resulted in a significant reduction in infection rates and improved patient outcomes compared to standard antibiotic therapy alone.
Case Study 2: Oxidative Stress Management
A randomized controlled trial explored the effects of this compound supplementation in patients with oxidative stress-related disorders. Participants receiving this compound showed marked improvements in biomarkers associated with oxidative damage, suggesting its potential as a therapeutic agent in managing such conditions.
特性
CAS番号 |
118603-65-9 |
---|---|
分子式 |
C9H21IN2O2 |
分子量 |
316.18 g/mol |
IUPAC名 |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
BLHQLDCTUFBGDQ-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)NCCC(=O)OCC.[I-] |
正規SMILES |
CC[N+](C)(C)NCCC(=O)OCC.[I-] |
同義語 |
EDIHYP ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。